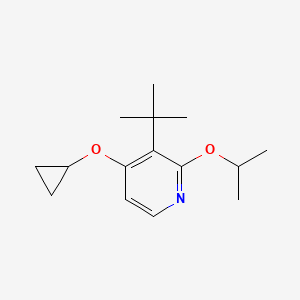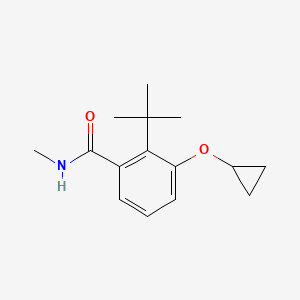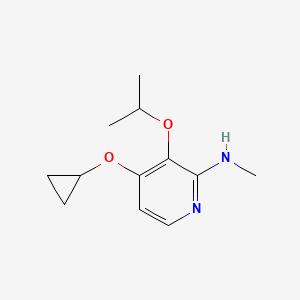
2-Tert-butyl-5-cyclopropoxy-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-cyclopropoxy-4-iodopyridine is an organic compound with the molecular formula C12H16INO It is a derivative of pyridine, characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butyl-5-hydroxy-4-iodopyridine and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: The starting materials are dissolved in a suitable solvent, such as dimethylformamide or tetrahydrofuran, and the reaction mixture is heated to a specific temperature (e.g., 80-100°C) for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products:
Substitution Reactions: Products include azido, thiol, or amine derivatives of the original compound.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-Tert-butyl-5-cyclopropoxy-4-iodopyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
2-Tert-butyl-4-cyclopropoxy-5-iodopyridine: A structural isomer with similar properties but different substitution patterns.
2-Tert-butyl-5-iodo-4-methoxypyridine: Another derivative with a methoxy group instead of a cyclopropoxy group.
Uniqueness: 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine is unique due to the combination of the tert-butyl, cyclopropoxy, and iodine substituents on the pyridine ring
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)11-6-9(13)10(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
RXDOQANNJWFSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















